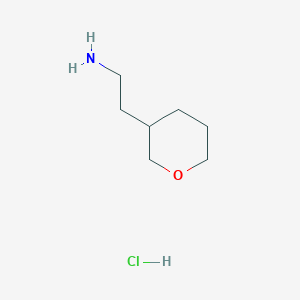

2-(Oxan-3-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(oxan-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-4-3-7-2-1-5-9-6-7;/h7H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXYQEGYWUJRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(Oxan-3-yl)ethan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: Investigated for potential therapeutic uses, including drug development and pharmacological studies.

Industry: Utilized in the production of various chemicals and materials, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors, influencing biochemical processes.

Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Structural and Functional Insights

Heterocycle Type: The oxane ring in the target compound is saturated and oxygen-containing, offering moderate polarity and hydrogen-bonding capacity.

Substituent Effects :

- Phenethylamine derivatives (e.g., ) with methoxy or methylthio groups on aromatic rings demonstrate high selectivity for serotonin receptors, whereas the oxane-based compound’s aliphatic structure may favor interactions with lipid-rich environments or G-protein-coupled receptors (GPCRs) .

Solubility and Bioavailability :

- The oxane ring’s ether oxygen enhances aqueous solubility compared to purely hydrocarbon analogs (e.g., cyclopentene in ). However, substituted phenethylamines () often exhibit lower solubility due to aromatic hydrophobicity, necessitating salt forms for drug delivery .

Synthetic Utility :

- Compounds like 2-(thiophen-3-yl)ethan-1-amine hydrochloride () are intermediates in antipsychotic drug synthesis (e.g., ulotaront), highlighting the role of ethylamine derivatives in medicinal chemistry . The target compound’s synthetic versatility remains underexplored but could mirror these applications.

Research Findings and Implications

- Neurological Applications : Phenethylamine derivatives () are well-documented in biased agonism and receptor modulation, implying that the oxane-based compound could be tailored for similar GPCR targets .

- Toxicity Profile : Unlike substituted phenethylamines (e.g., 25T-NBOMe in ), the absence of aromatic substituents in the target compound may reduce off-target toxicity, though thorough toxicological studies are needed .

Biological Activity

2-(Oxan-3-yl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. As a ligand, it can modulate the activity of these targets, influencing several biochemical pathways. The specific interactions can vary based on the context of use, but preliminary studies suggest that it may act on neurotransmitter systems, potentially impacting mood and cognitive functions.

Biological Activities

Research into the biological activities of this compound has revealed several promising therapeutic applications:

- Antipsychotic Potential : Similar compounds have been investigated for their antipsychotic properties. For instance, studies indicate that structural analogs can exhibit effects on dopamine and serotonin receptors, which are crucial in the treatment of psychotic disorders .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases.

- Anti-inflammatory Activity : Some derivatives have shown anti-inflammatory effects, indicating that this compound could also play a role in modulating inflammatory responses.

Case Studies and Experimental Findings

Several studies have been conducted to explore the biological activity of compounds related to this compound:

-

Study on Neurotransmitter Modulation :

- Researchers examined the effects of similar oxane derivatives on neurotransmitter release in vitro. The results indicated a significant modulation of serotonin levels, suggesting potential applications in mood disorders.

-

Anti-inflammatory Assessment :

- In a controlled study using animal models, analogs displayed reduced levels of pro-inflammatory cytokines when administered during inflammatory challenges. This points towards a potential therapeutic role in inflammatory diseases.

-

Cognitive Function Studies :

- A clinical trial involving compounds with similar structures showed improvements in cognitive function among participants diagnosed with mild cognitive impairment. This suggests that this compound may also have cognitive-enhancing properties.

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(Oxan-4-yl)ethan-1-amines | Antipsychotic effects | Different substitution pattern on oxane ring |

| 1-(Oxolan-3-yl)ethan-1-amines | Neuroprotective effects | Structural variations affecting receptor binding |

| 2-(Thiophen-3-yl)ethanamine | Anti-inflammatory properties | Thiophene ring provides distinct reactivity |

Preparation Methods

Cyclization to Form the Oxane Ring

The oxane ring is typically formed by intramolecular etherification of a suitable hydroxyalkyl precursor. This involves:

- Starting from a linear hydroxyalkyl compound.

- Acid- or base-catalyzed cyclization to close the ring and form the tetrahydropyran structure.

This step is critical as it sets the core heterocyclic structure of the molecule.

Introduction of the Aminoethyl Side Chain

Two common approaches are used to introduce the ethan-1-amine moiety:

Reductive Amination:

The oxane ring bearing an aldehyde or ketone group at the 3-position can be reacted with ammonia or a primary amine under reductive conditions (e.g., sodium borohydride or catalytic hydrogenation) to form the corresponding amine.Nucleophilic Substitution:

A halogenated intermediate (e.g., 3-chloro-oxane derivative) can be reacted with ammonia or an amine nucleophile to substitute the halogen with an amino group.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or an aqueous HCl solution. This step enhances the compound's stability, crystallinity, and solubility profile.

Representative Synthetic Procedure Example

Based on related oxane-amine syntheses and palladium-catalyzed coupling reactions described in recent literature, a representative synthetic route is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting hydroxyalkyl precursor | Cyclization under acidic conditions to form oxane ring |

| 2 | Aldehyde formation at 3-position | Oxidation using mild oxidants (e.g., PCC) |

| 3 | Reductive amination | Reaction with ammonia and NaBH4 at 0–5 °C to room temperature |

| 4 | Salt formation | Treatment with 3 M HCl at 60 °C for several hours |

| 5 | Purification | pH adjustment to 10–11 with NaOH, extraction, drying, and concentration |

This procedure aligns with methodologies used for similar oxane-containing amines and their hydrochloride salts.

Data Table Summarizing Key Reagents and Conditions

| Step | Reagent(s) | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Cyclization | Acid catalyst (e.g., H2SO4) | THF or aqueous medium | Room temp to reflux | 30 min to several hours | Intramolecular etherification |

| Oxidation | PCC or similar | DCM or CHCl3 | 0 °C to RT | 1–2 hours | Forms aldehyde intermediate |

| Reductive Amination | NH3 (aq or gas), NaBH4 | MeOH or EtOH | 0–5 °C to RT | 1 hour | Converts aldehyde to amine |

| Hydrochloride formation | HCl (3 M aqueous) | Water | 60 °C | 3–15 hours | Salt formation for stability |

| Extraction & Purification | NaOH (2 M), ethyl acetate | - | RT | - | pH adjustment and organic extraction |

Research Findings and Analysis

- Reaction Efficiency: Reductive amination under mild conditions yields high purity amine intermediates suitable for salt formation without over-reduction or side reactions.

- Catalyst Use: Palladium-catalyzed coupling reactions have been employed in related syntheses to functionalize oxane rings, though direct application to 2-(Oxan-3-yl)ethan-1-amine is limited but promising.

- Purification: Adjusting pH to alkaline conditions after hydrochloride formation ensures removal of impurities and isolation of the pure salt form.

- Stability: The hydrochloride salt form exhibits improved stability and handling properties compared to the free amine.

Notes on Alternative Synthetic Routes

- Use of Chiral Auxiliaries: Some advanced syntheses incorporate chiral sulfinamides or oxazolidinones to induce stereoselectivity during amine introduction, though these are more common in complex derivatives.

- Microwave-Assisted Reactions: Microwave irradiation has been used to accelerate borylation and coupling reactions in related heterocyclic systems, potentially applicable to oxane amine derivatives.

Q & A

Q. What are the optimized synthetic routes for 2-(Oxan-3-yl)ethan-1-amine hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves introducing an ethylamine group to oxane (tetrahydropyran) via alkylation or reductive amination. For example, Friedel-Crafts alkylation using AlCl₃ as a Lewis acid under anhydrous conditions is a common approach for analogous compounds . Post-synthesis, the amine is converted to its hydrochloride salt using HCl. To optimize yield:

- Catalyst Loading : Adjust AlCl₃ stoichiometry to minimize side reactions.

- Temperature Control : Maintain 0–5°C during exothermic steps to prevent decomposition.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the hydrochloride salt .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with PubChem data (e.g., InChIKey:

ZYZOZVDOIHZJFI-UHFFFAOYSA-N) to confirm the oxane ring and ethylamine moiety . - HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%) and detect impurities .

- Mass Spectrometry : Validate molecular weight (151.63 g/mol) via ESI-MS .

Q. What are the key physicochemical properties influencing its stability in experimental settings?

- Methodological Answer : Stability depends on:

- pH Sensitivity : The hydrochloride salt is stable in acidic conditions but may hydrolyze in alkaline buffers. Store at pH 3–6 .

- Temperature : Decomposes above 150°C; avoid prolonged heating during solvent removal .

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Advanced Research Questions

Q. How can researchers investigate the compound’s receptor binding affinity and selectivity in neurological targets (e.g., serotonin receptors)?

- Methodological Answer : Use competitive radioligand binding assays:

- Target Selection : Prioritize 5-HT₂A/5-HT₂C receptors due to structural similarity to phenylalkylamine agonists .

- Assay Conditions : Incubate with [³H]-Ketanserin (5-HT₂A) or [³H]-Mesulergine (5-HT₂C) in HEK-293 cell membranes. Measure displacement curves to calculate Kᵢ values .

- Functional Assays : Couple with β-arrestin recruitment (BRET) or calcium flux assays to assess biased signaling .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting EC₅₀ values across studies)?

- Methodological Answer : Address variability via:

- Standardized Protocols : Use identical cell lines (e.g., CHO-K1 vs. HEK-293), transfection ratios, and buffer conditions .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and adjust for assay-specific biases .

- Computational Modeling : Perform molecular dynamics simulations to explore conformational states affecting ligand-receptor interactions .

Q. How can computational chemistry guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

- Methodological Answer : Apply in silico tools:

- LogP Prediction : Use MarvinSketch to calculate logP (target ~2–3 for optimal BBB penetration) .

- Molecular Polar Surface Area (PSA) : Aim for <90 Ų via substituent modifications (e.g., replacing hydroxyl with methoxy groups) .

- MD Simulations : Assess membrane partitioning using CHARMM-GUI lipid bilayer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.